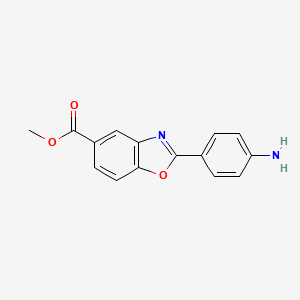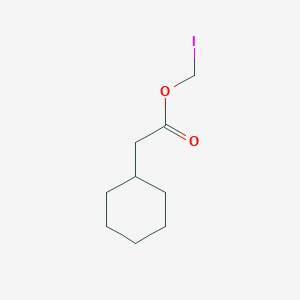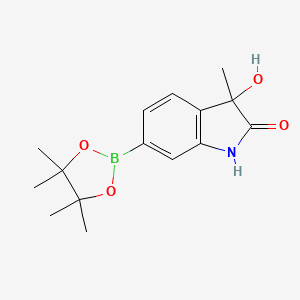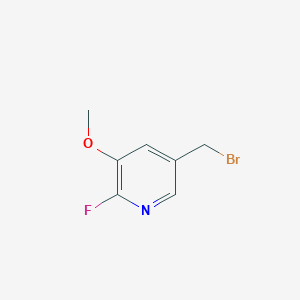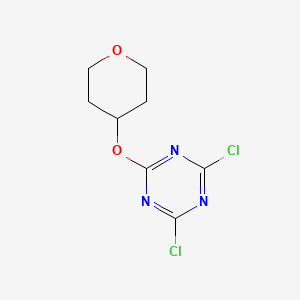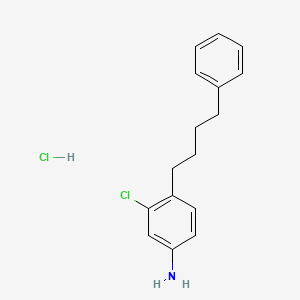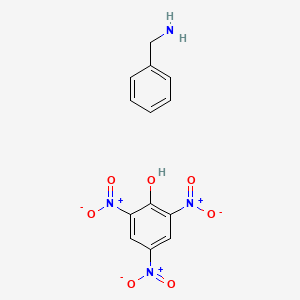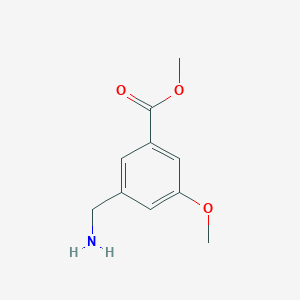
Methyl 3-(aminomethyl)-5-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(aminomethyl)-5-methoxybenzoate is an organic compound with a complex structure that includes an ester group, an amine group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(aminomethyl)-5-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-(aminomethyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the use of trimethylchlorosilane and methanol to esterify the corresponding carboxylic acid. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Methyl 3-(aminomethyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as sodium methoxide or other strong bases are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 3-(aminomethyl)-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of methyl 3-(aminomethyl)-5-methoxybenzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amine. This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Methyl 3-(aminomethyl)-5-methoxybenzoate can be compared with similar compounds such as:
Methyl 3-(aminomethyl)-4-methoxybenzoate: Similar structure but different position of the methoxy group, leading to different chemical properties.
Methyl 3-(aminomethyl)-5-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group, affecting its reactivity and applications
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
methyl 3-(aminomethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,6,11H2,1-2H3 |
InChIキー |
ZSGBWJMQJDIUOC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-](/img/structure/B13991971.png)
![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)

